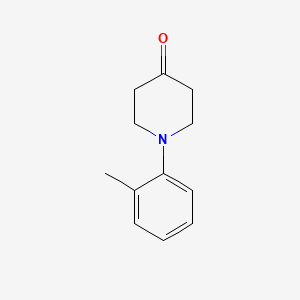
1-(2-Methylphenyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A novel method has been proposed for the synthesis of aromatic 3,6-diazacarbazole from 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo . Additionally, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The molecular formula of 1-(2-Methylphenyl)piperidin-4-one is C13H15NO2, and its molecular weight is 217.26 . The InChI code is 1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A novel method is proposed for the synthesis of the aromatic 3,6-diazacarbazole from 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo .Physical And Chemical Properties Analysis
1-(2-Methylphenyl)piperidin-4-one is a solid substance . Its molecular formula is C12H15NO, and its molecular weight is 189.26 .Applications De Recherche Scientifique
Chemical Synthesis and Pharmacological Activity
Piperazine Derivatives in Therapeutic Use : Piperazine, a structural relative to piperidines, is integral in designing drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anticancer agents. The versatility of piperazine as a pharmacophore underscores the potential of 1-(2-Methylphenyl)piperidin-4-one in drug development, suggesting its possible utility in creating novel therapeutic agents by modifying substitution patterns on the nucleus for varied medicinal potential (Rathi et al., 2016).
Stereochemistry in Pharmacology : The study of stereochemistry in compounds similar to 1-(2-Methylphenyl)piperidin-4-one, such as phenylpiracetam, has shown that the configuration of stereocenters significantly impacts their pharmacological properties. This indicates that the stereochemical exploration of 1-(2-Methylphenyl)piperidin-4-one could yield insights into its optimal pharmacological profile, enhancing its efficacy and safety as a potential therapeutic agent (Veinberg et al., 2015).
Biological Activities and Applications
Piper Species in Traditional and Modern Medicine : Piper species, known for their rich composition of secondary metabolites, including piperidine derivatives, have been widely used in traditional medicine for their therapeutic properties. The biological activities of Piper species, such as antimicrobial, anti-inflammatory, and cytotoxic effects, highlight the potential of 1-(2-Methylphenyl)piperidin-4-one in contributing to the discovery of new drugs for treating various diseases (Silva et al., 2017).
Leishmaniasis Treatment Potential : The Piper genus has been explored for compounds with leishmanicidal activity, underscoring the potential of piperidine derivatives in developing treatments for leishmaniasis. This suggests that 1-(2-Methylphenyl)piperidin-4-one could be investigated for its efficacy against parasitic infections, contributing to novel therapeutic strategies (Peixoto et al., 2021).
Mécanisme D'action
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their wide range of pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels, contributing to their diverse pharmacological applications .
Propriétés
IUPAC Name |
1-(2-methylphenyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRRVZLEDFGBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626951 |
Source


|
| Record name | 1-(2-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218610-72-1 |
Source


|
| Record name | 1-(2-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)


![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)


![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)



![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)
